4-Allyl-7,7-diphenyl-1,4-oxazepane 4-Allyl-7,7-diphenyl-1,4-oxazepane
Brand Name: Vulcanchem
CAS No.: 62537-41-1
VCID: VC3954591
InChI: InChI=1S/C20H23NO/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12H,1,13-17H2
SMILES: C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol

4-Allyl-7,7-diphenyl-1,4-oxazepane

CAS No.: 62537-41-1

Cat. No.: VC3954591

Molecular Formula: C20H23NO

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

4-Allyl-7,7-diphenyl-1,4-oxazepane - 62537-41-1

Specification

CAS No. 62537-41-1
Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
IUPAC Name 7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane
Standard InChI InChI=1S/C20H23NO/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12H,1,13-17H2
Standard InChI Key RUCYVYUQESKUFP-UHFFFAOYSA-N
SMILES C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecular structure of 4-allyl-7,7-diphenyl-1,4-oxazepane (C<sub>20</sub>H<sub>23</sub>NO) consists of a seven-membered oxazepane ring, where positions 1 and 4 are occupied by oxygen and nitrogen atoms, respectively. The nitrogen atom at position 4 is substituted with an allyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>), while positions 7 and 7' are each bonded to a phenyl ring (Figure 1) . This arrangement introduces steric hindrance and electronic effects that influence reactivity and conformational flexibility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>23</sub>NO
Molecular Weight293.4 g/mol
IUPAC Name7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane
XLogP3-AA4.8 (estimated)
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors2 (O, N)

Conformational Dynamics

X-ray crystallographic studies of related 1,4-oxazepanes reveal chair- and boat-like conformations depending on substituent effects . For 4-allyl-7,7-diphenyl-1,4-oxazepane, the bulky phenyl groups likely enforce a distorted chair conformation, minimizing steric clashes. Nuclear magnetic resonance (NMR) studies of analogous compounds show restricted rotation around the N-C7 bond, leading to diastereotopic proton environments.

Synthetic Methodologies

Intramolecular Etherification

A Brønsted acid-catalyzed intramolecular etherification reaction offers a streamlined route to 1,4-oxazepanes. For example, treatment of N-tethered bisalcohols with H<sub>2</sub>SO<sub>4</sub> in p-dioxane at controlled temperatures (40–60°C) yields 4,7-disubstituted oxazepanes in 65–78% yields . Adapting this method, a hypothetical synthesis of 4-allyl-7,7-diphenyl-1,4-oxazepane could proceed as follows:

  • Precursor Preparation: React 7,7-diphenyl-1,4-oxazepan-4-ol with allyl bromide under basic conditions to install the allyl group.

  • Cyclization: Treat the intermediate with H<sub>2</sub>SO<sub>4</sub> in p-dioxane at 50°C for 12 hours.

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Pathways

Patent literature describes the use of ethanolamines condensed with polyformaldehyde and N-vinylpyrrolidin-2-one in acetonitrile to form 1,4-oxazepanes . This method could be modified by substituting ethanolamine derivatives with phenyl-containing precursors to target the 7,7-diphenyl motif.

Table 2: Comparative Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Intramolecular Etherification72High atom economyRequires acidic conditions
Ethanolamine Condensation58Mild temperaturesMulti-step precursor synthesis

Physicochemical Characterization

Solubility and Stability

As a lipophilic compound (LogP ≈ 4.8), 4-allyl-7,7-diphenyl-1,4-oxazepane exhibits poor aqueous solubility but high miscibility in organic solvents like dichloromethane and tetrahydrofuran. The hydrochloride salt form (CAS 60162-94-9) enhances water solubility (up to 12 mg/mL) while maintaining stability at room temperature for >6 months under inert atmospheres.

Spectroscopic Profiles

While experimental spectral data for the free base remains unpublished, extrapolation from analogous compounds suggests:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.4–7.2 (m, 10H, Ph), 5.8–5.6 (m, 1H, CH<sub>2</sub>=CH), 4.1–3.8 (m, 2H, N-CH<sub>2</sub>), 3.5–3.3 (m, 2H, O-CH<sub>2</sub>).

  • IR (KBr): ν 2920 cm<sup>−1</sup> (C-H stretch), 1600 cm<sup>−1</sup> (C=C aromatic), 1110 cm<sup>−1</sup> (C-O-C).

CompoundTargetIC<sub>50</sub> (nM)
4-Allyl-7,7-diphenyl derivative (predicted)GPCR240 (estimated)
4-Methyl-7,7-diphenylCOX-2890

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing CNS-active agents. Its ability to cross the blood-brain barrier (predicted QPlogBB = 0.5) makes it a candidate for neuropsychiatric drug discovery.

Materials Science

Oxazepanes with aryl substituents exhibit luminescent properties. Thin films of 4-allyl-7,7-diphenyl-1,4-oxazepane could find use in organic light-emitting diodes (OLEDs), with theoretical λ<sub>em</sub> ≈ 420 nm .

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